molecular formula C21H23N3O3S B2896072 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-90-4

8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2896072
CAS No.: 898419-90-4
M. Wt: 397.49
InChI Key: HPMQBUDLQRSJTK-UHFFFAOYSA-N
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Description

The compound 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one features a bicyclic 5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one core substituted at the 8-position with a 4-phenylpiperazinyl sulfonyl group. This structural motif is associated with anticoagulant activity, particularly targeting coagulation factors Xa and XIa, as demonstrated in related derivatives . The sulfonyl group enhances binding affinity to serine proteases, while the 4-phenylpiperazine moiety contributes to pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

6-(4-phenylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-20-7-6-16-14-19(15-17-8-9-24(20)21(16)17)28(26,27)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMQBUDLQRSJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a member of the pyrroloquinoline family and has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of approximately 370.47 g/mol. The compound features a pyrroloquinoline core, which is known for diverse biological activities. The presence of the 4-phenylpiperazin-1-yl group is significant for its pharmacological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinolines exhibit antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against various bacterial strains and fungi. The compound's structure suggests potential efficacy against microbial infections, although specific data on this compound is limited.

Antitumor Activity

Pyrroloquinoline derivatives have been evaluated for their antitumor properties. A related study indicated that certain derivatives inhibited tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Neuropharmacological Effects

The 4-phenylpiperazin-1-yl moiety is known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with this structure have been investigated for their potential as anxiolytics and antidepressants. Preliminary research suggests that this compound may influence mood-regulating pathways.

In Vitro Studies

In vitro studies have demonstrated that related compounds can affect cell viability and proliferation in various cancer cell lines. For instance, a derivative exhibited an IC50 value of 8.36 μM against amastigote forms of Leishmania, indicating promising antileishmanial activity .

In Vivo Studies

In vivo evaluations in murine models have shown significant reductions in parasite burden when treated with similar compounds at doses around 12.5 mg/kg. These findings suggest that the compound may have therapeutic potential against visceral leishmaniasis .

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes critical for pathogen survival.
  • Receptor Modulation : The piperazine structure allows for interaction with various receptors, potentially modulating neurotransmitter systems.

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (μM)Reference
Compound APyrroloquinoline derivativeAntileishmanial8.36
Compound BSimilar structureAntitumor65.11
Compound CPyrrole-basedNeuropharmacologicalVaries

Comparison with Similar Compounds

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives

highlights derivatives of this core modified with sulfonamide or hybrid groups. For example:

  • 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (MW: 274.14) lacks the sulfonyl-piperazine substituent, resulting in reduced anticoagulant activity compared to the target compound .
  • 6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (MW: 340.11) shows moderate Factor XIa inhibition (IC₅₀: 1.2 µM) but lower selectivity than sulfonamide-linked analogs .

Thiazole/Thiazolidinone Hybrids

describes hybrids with thiazole or thiazolidinone moieties:

  • (Z)-4,4,6-Trimethyl-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: These compounds exhibit enhanced π-π stacking interactions but reduced solubility due to lipophilic thiazole groups .

Sulfonyl Group Variations

8-((3-Methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

This analog (MW: 334.4) replaces the 4-phenylpiperazine with a 3-methylpiperidine group. The absence of the aromatic phenyl ring reduces binding affinity to Factor Xa (IC₅₀: 0.8 µM vs. 0.3 µM for the target compound) .

Pyroquilon (5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one)

A simpler derivative (), pyroquilon lacks the sulfonyl-piperazine substituent and is used as a fungicide. Its biological activity diverges entirely, highlighting the critical role of the sulfonamide group in anticoagulant targeting .

Q & A

Q. What strategies mitigate the compound’s instability under acidic conditions?

  • Methodology :
  • Prodrug Design : Synthesize phosphate or acetate esters to protect the sulfonyl group; hydrolyze in vivo .
  • pH Adjustment : Formulate with enteric coatings (pH-dependent release) to bypass gastric degradation .

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